(4-hydrazinylphenyl)phosphonic acid
Overview
Description
(4-Hydrazinylphenyl)phosphonic acid is a chemical compound characterized by the presence of a hydrazine group (-NH-NH2) attached to a phenyl ring, which is further bonded to a phosphonic acid group (-PO3H2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-hydrazinylphenyl)phosphonic acid typically involves the reaction of 4-nitrophenylphosphonic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, where the nitro group is reduced to a hydrazine group. The general reaction scheme is as follows:
Starting Material: 4-nitrophenylphosphonic acid
Reagent: Hydrazine hydrate
Conditions: Reflux
The reaction proceeds with the reduction of the nitro group to form the hydrazine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Hydrazinylphenyl)phosphonic acid can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form different oxidation states, such as azo or azoxy compounds.
Reduction: Further reduction of the hydrazine group can lead to the formation of amines.
Substitution: The hydrazine group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to azo compounds, while reduction can yield amines.
Scientific Research Applications
(4-Hydrazinylphenyl)phosphonic acid has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a potential drug candidate.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-hydrazinylphenyl)phosphonic acid involves its interaction with molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The phosphonic acid group can also participate in coordination with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(4-Aminophenyl)phosphonic acid: Similar structure but with an amino group instead of a hydrazine group.
(4-Nitrophenyl)phosphonic acid: Precursor to (4-hydrazinylphenyl)phosphonic acid with a nitro group.
(4-Hydroxyphenyl)phosphonic acid: Contains a hydroxyl group instead of a hydrazine group.
Uniqueness
This compound is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(4-hydrazinylphenyl)phosphonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N2O3P/c7-8-5-1-3-6(4-2-5)12(9,10)11/h1-4,8H,7H2,(H2,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENFTUFPCZFECE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)P(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N2O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40243510 | |
Record name | Phosphonic acid, (p-hydrazinophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40243510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98197-04-7 | |
Record name | Phosphonic acid, (p-hydrazinophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098197047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, (p-hydrazinophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40243510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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